molecular formula C24H20ClN3O2 B11140013 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol

2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol

Cat. No.: B11140013
M. Wt: 417.9 g/mol
InChI Key: UUAZYHNSNQMGAN-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a chlorophenyl group, as well as a phenol ring substituted with a methoxy group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as 4-chlorobenzaldehyde with guanidine in the presence of a base like sodium ethoxide.

    Substitution Reactions: The pyrimidine ring can then be further functionalized by introducing the amino group and the chlorophenyl group through nucleophilic substitution reactions.

    Phenol Ring Functionalization: The phenol ring can be synthesized separately and functionalized with a methoxy group and a methylphenyl group through electrophilic aromatic substitution reactions.

    Coupling Reactions: Finally, the two functionalized rings can be coupled together using a suitable coupling agent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and drug design.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities could be explored for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The amino and chlorophenyl groups could facilitate binding to active sites, while the methoxy and methylphenyl groups could influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Amino-5-(4-fluorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol
  • 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol
  • 2-[2-Amino-5-(4-methylphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol

Uniqueness

The unique combination of functional groups in 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol gives it distinct chemical and physical properties compared to similar compounds. The presence of the chlorophenyl group, in particular, can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol

InChI

InChI=1S/C24H20ClN3O2/c1-15-2-4-16(5-3-15)14-30-19-10-11-20(22(29)12-19)23-21(13-27-24(26)28-23)17-6-8-18(25)9-7-17/h2-13,29H,14H2,1H3,(H2,26,27,28)

InChI Key

UUAZYHNSNQMGAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O

Origin of Product

United States

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